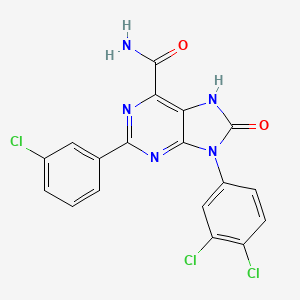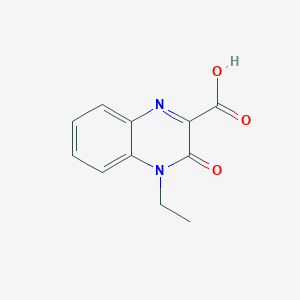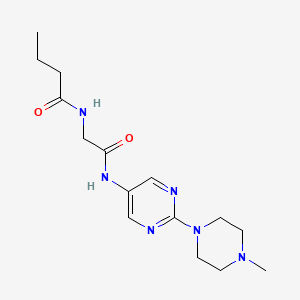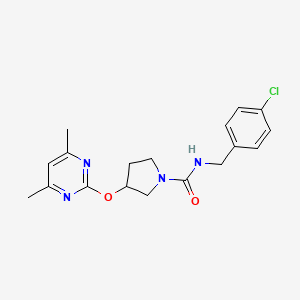![molecular formula C15H13Cl2N3O5 B2498149 dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate CAS No. 882748-15-4](/img/structure/B2498149.png)
dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is related to a class of organic molecules that incorporate elements of triazole chemistry, dichlorophenyl groups, and succinate esters. These components suggest a molecule that could have applications or relevance in areas such as materials science, pharmaceuticals, and chemical synthesis.
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions, starting with the formation of core structures followed by functional group modifications. For example, Vessally et al. (2011) discuss the synthesis of a complex succinate using density functional theory (DFT) for vibrational wavenumber analysis and spectroscopic characterization (Vessally et al., 2011).
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecular conformation, bonding interactions, and overall geometry of similar compounds. Studies by de Souza et al. (2015) on isomeric quinolines illustrate the importance of π-π interactions and supramolecular arrangements in determining molecular structure (de Souza et al., 2015).
Chemical Reactions and Properties
Chemical properties of related molecules can be inferred from their reactivity and interaction with other chemical entities. The synthesis and reactivity of dimethyl 2-arylamino-3-(triphenylphosphoranylidene)succinates, as described by Ramazani et al. (2001), highlight the versatility of succinate derivatives in chemical synthesis (Ramazani et al., 2001).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystalline structure, often require detailed experimental work for characterization. While the specific physical properties of the compound are not directly available, related studies can provide methodologies and predictive insights.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are fundamental for understanding the behavior of organic compounds. The work by Rodrigues et al. (2013) on the rotational dynamics of dimethyl 2-(triphenylphosphoranylidene) succinate offers a glimpse into the chemical behavior and stability of similar compounds (Rodrigues et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on compounds structurally similar to "dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate" mainly involves their synthesis and characterization. Studies have explored the conditions leading to the formation of certain triazole derivatives, examining their chemical structures through spectroscopic methods such as IR, 1H-NMR, and EI-MS. For example, Modzelewska-Banachiewicz and Kamińska (2001) investigated the cyclization of dimethyl 2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate, leading to various triazole derivatives with potential antiviral activities (Modzelewska-Banachiewicz & Kamińska, 2001).
Antifungal and Fungicidal Activities
A significant area of application for triazole derivatives includes their antifungal and fungicidal properties. Various studies have synthesized and evaluated triazole compounds for their effectiveness against fungal pathogens. For instance, Wang et al. (2014) designed and synthesized a series of novel succinate dehydrogenase inhibitors (SDHIs) with a 1,2,3-triazole moiety, showing good fungicidal activities against Sclerotinia sclerotiorum. These compounds also displayed some insecticidal activities, suggesting a broader spectrum of pesticidal properties (Wang et al., 2014).
Structural Analysis
Structural analysis through X-ray crystallography and computational studies has been pivotal in understanding the molecular configurations of triazole derivatives and their interactions. For example, Yeo et al. (2019) synthesized 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione and characterized its structure using X-ray crystallography, showcasing the molecule's planar five-membered ring and orthogonal relationship with the appended chlorophenyl ring (Yeo, Azizan, & Tiekink, 2019).
Environmental Interactions
The environmental fate and interactions of triazole fungicides have also been a focus, with studies examining their adsorption, degradation, and persistence in soils. For example, Singh (2002) explored the adsorption-desorption behaviors of triazole fungicides in Indian soils, highlighting the influence of soil properties on fungicide behavior (Singh, 2002).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with proteins involved in the life cycle ofTrypanosoma cruzi, such as Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
It’s suggested that similar compounds may act on the active site of the cyp51 receptor, establishing a stable complex with the target through hydrogen interactions .
Biochemical Pathways
It’s plausible that the compound could influence the pathways associated with its protein targets, potentially disrupting the life cycle ofTrypanosoma cruzi .
Pharmacokinetics
It’s suggested that similar compounds present an alignment between permeability and hepatic clearance, although they may have low metabolic stability .
Result of Action
Similar compounds have shown effectiveness against trypomastigotes, a form ofTrypanosoma cruzi, suggesting potential antitrypanosomal activity .
Action Environment
It’s suggested that similar compounds can form reactive metabolites from n-conjugation and c=c epoxidation, which may indicate a need for controlled oral dosing .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
dimethyl 2-[1-(3,4-dichlorophenyl)triazole-4-carbonyl]butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O5/c1-24-13(21)6-9(15(23)25-2)14(22)12-7-20(19-18-12)8-3-4-10(16)11(17)5-8/h3-5,7,9H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYNWUZSZHAKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)C1=CN(N=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2498067.png)

![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2498070.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2498074.png)

![5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2498076.png)
![Ethyl 4-((4-((5-chloro-4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2498077.png)

![2-[4-({1-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-3-yl}amino)phenyl]acetic acid](/img/structure/B2498079.png)
![4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2498084.png)


![N,1-bis(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498087.png)
![3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B2498088.png)